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molecular formula C10H12O2 B7842516 6-methoxy-2,3-dihydro-1H-inden-1-ol

6-methoxy-2,3-dihydro-1H-inden-1-ol

Cat. No. B7842516
M. Wt: 164.20 g/mol
InChI Key: IAVGAIAOOXUVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04963680

Procedure details

33.5 g (0.2065 mol) of 6-methoxy-2,3-dihydro-1H-indenone is added in portions to a solution of 3.8 g (0.1 mol) of lithium aluminium hydride in 700 ml of dry ether and 50 ml of dry tetrahydrofuran, under an inert atmosphere with cooling. (H.0. House et al. J. Org. Chem. 35 647-51, 1970 and J. Org. Chem. 42, 2155-60, 1977).
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][C:9]2=[O:12])=[CH:5][CH:4]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC.O1CCCC1>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][CH:9]2[OH:12])=[CH:5][CH:4]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
33.5 g
Type
reactant
Smiles
COC1=CC=C2CCC(C2=C1)=O
Name
Quantity
3.8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
700 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling

Outcomes

Product
Name
Type
Smiles
COC1=CC=C2CCC(C2=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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